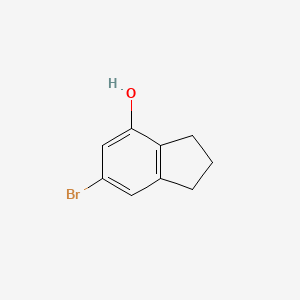
6-bromo-2,3-dihydro-1H-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴-2,3-二氢-1H-茚-4-醇是一种有机化合物,其分子式为C9H9BrO。它是一种茚的溴化衍生物,在4位上具有羟基。
准备方法
合成路线和反应条件
6-溴-2,3-二氢-1H-茚-4-醇的合成通常涉及2,3-二氢-1H-茚的溴化,然后进行羟化。一种常见的方法包括在自由基引发剂(如过氧化苯甲酰)存在下,使用N-溴代琥珀酰亚胺(NBS)作为溴化剂。该反应在回流条件下于四氯化碳等惰性溶剂中进行。然后,将生成的溴化合物用四氧化锇(OsO4)或高锰酸钾(KMnO4)等合适的氧化剂进行羟化,在所需位置引入羟基 .
工业生产方法
6-溴-2,3-二氢-1H-茚-4-醇的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还可以优化溶剂和试剂的选择,以降低成本和环境影响。
化学反应分析
反应类型
6-溴-2,3-二氢-1H-茚-4-醇可以发生各种化学反应,包括:
氧化: 可以使用三氧化铬(CrO3)或吡啶鎓氯铬酸盐(PCC)等氧化剂将羟基氧化为羰基。
还原: 可以使用氢化铝锂(LiAlH4)或催化氢化等还原剂将溴原子还原为氢原子。
取代: 在适当的条件下,溴原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
常用试剂和条件
氧化: 乙酸中的三氧化铬(CrO3)或二氯甲烷中的PCC。
还原: 醚中的氢化铝锂(LiAlH4)或使用钯碳(Pd/C)的催化氢化。
取代: 二甲基甲酰胺(DMF)中的叠氮化钠(NaN3)或叔丁醇中的叔丁醇钾(KOtBu)。
主要产物
氧化: 形成6-溴-2,3-二氢-1H-茚-4-酮。
还原: 形成2,3-二氢-1H-茚-4-醇。
取代: 形成6-取代-2,3-二氢-1H-茚-4-醇衍生物。
科学研究应用
6-溴-2,3-二氢-1H-茚-4-醇在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体,包括药物和农药。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌活性。
医学: 作为开发针对特定生物途径的新治疗剂的先导化合物进行探索。
工业: 用于生产具有独特性能的专用化学品和材料。
作用机制
6-溴-2,3-二氢-1H-茚-4-醇的作用机制取决于其特定的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节它们的活性。例如,它可以通过与酶的活性位点结合来抑制特定酶的活性,从而阻断酶的功能。确切的分子靶标和途径将根据特定的生物学环境以及化合物的结构-活性关系而有所不同 .
相似化合物的比较
类似化合物
- 4-溴-2,3-二氢-1H-茚-1-醇
- 6-溴-2,3-二氢-1H-茚-1-胺
- 4-溴-2,3-二氢-1H-茚
独特性
6-溴-2,3-二氢-1H-茚-4-醇的独特之处在于溴和羟基的特定位置,赋予其独特的化学反应性和生物活性。与类似物相比,该化合物可能表现出不同的药代动力学和药效学特性,使其成为药物化学和药物开发中特定应用的宝贵候选者 .
属性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
6-bromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H9BrO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |
InChI 键 |
GJAUMXIWAWFVRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




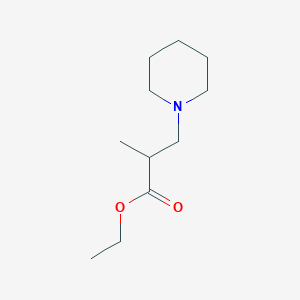
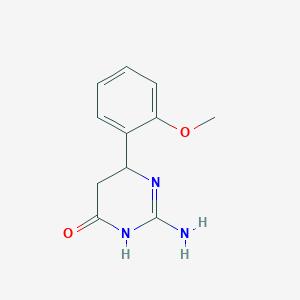
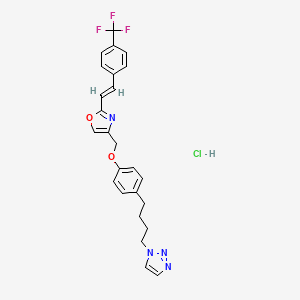
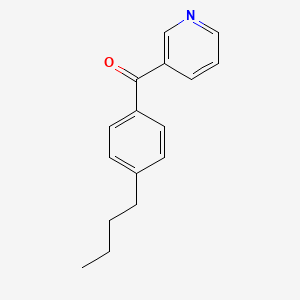

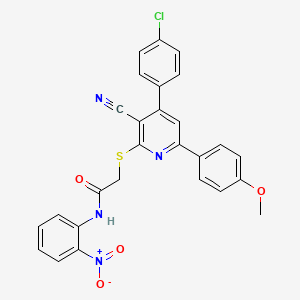
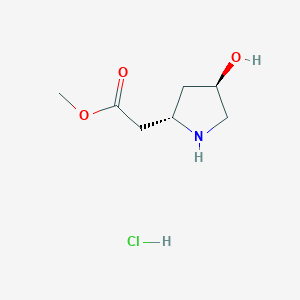
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
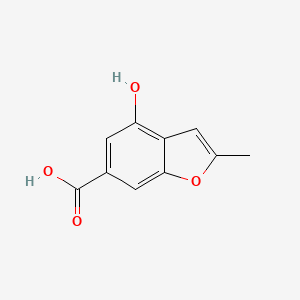
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
